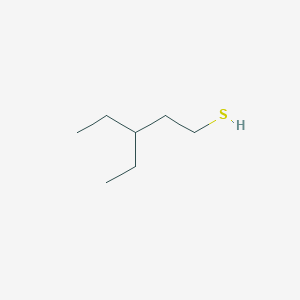
3-Ethylpentane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylpentane-1-thiol: is an organic compound with the molecular formula C7H16S . It is a thiol, which means it contains a sulfur-hydrogen (S-H) group attached to a carbon chain. Thiols are known for their strong and often unpleasant odors. This compound is a branched thiol with a five-carbon chain and an ethyl group attached to the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpentane-1-thiol can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with a thiol reagent. For example, 3-ethylpentane-1-bromide can be reacted with sodium hydrosulfide (NaSH) to yield this compound.
Radical Thiol-Ene Reaction: Another method involves the radical thiol-ene reaction, where an alkene precursor reacts with a thiol in the presence of a radical initiator. This method is often used for the synthesis of branched thiols.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpentane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2). For example, this compound can be oxidized to 3,3’-dithiodipentane.
Reduction: Thiols can be reduced to alkanes using reducing agents such as lithium aluminum hydride (LiAlH4). this reaction is less common for branched thiols.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. For example, this compound can react with methyl iodide (CH3I) to form 3-ethylpentane-1-methylthioether.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products:
Oxidation: 3,3’-Dithiodipentane
Reduction: 3-Ethylpentane
Substitution: 3-Ethylpentane-1-methylthioether
Scientific Research Applications
3-Ethylpentane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its thiol group makes it a valuable reagent for thiol-ene reactions and the synthesis of thioethers and disulfides.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. This compound can be used as a model compound to study thiol-disulfide exchange reactions.
Medicine: Thiols are known for their antioxidant properties. This compound can be used in research to explore its potential as an antioxidant agent.
Industry: Thiols are used in the production of flavors and fragrances. This compound can be used as a precursor for the synthesis of sulfur-containing compounds with desirable olfactory properties.
Mechanism of Action
The mechanism of action of 3-Ethylpentane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can undergo oxidation to form disulfides, which are important in stabilizing protein structures. In biological systems, thiols can act as antioxidants by scavenging reactive oxygen species (ROS) and preventing oxidative damage to cells.
Molecular Targets and Pathways:
Proteins: Thiols can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Reactive Oxygen Species (ROS): Thiols can react with ROS, neutralizing their harmful effects and protecting cells from oxidative stress.
Comparison with Similar Compounds
3-Ethylpentane-1-thiol can be compared with other similar thiols:
Ethanethiol: A simple thiol with a two-carbon chain. It has a strong odor and is used as an odorant in natural gas.
Butane-1-thiol: A four-carbon thiol with a similar structure to this compound but without branching. It is used in organic synthesis and as a flavoring agent.
Hexane-1-thiol: A six-carbon thiol with a straight-chain structure. It is used in the synthesis of thioethers and disulfides.
Uniqueness of this compound:
Branched Structure: The presence of an ethyl group at the third carbon makes this compound unique compared to straight-chain thiols.
Reactivity: The branched structure can influence the reactivity and selectivity of this compound in chemical reactions.
Properties
Molecular Formula |
C7H16S |
|---|---|
Molecular Weight |
132.27 g/mol |
IUPAC Name |
3-ethylpentane-1-thiol |
InChI |
InChI=1S/C7H16S/c1-3-7(4-2)5-6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
AYAYLPDFWAIILC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















